molecular formula C7H9N3O2 B2672890 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1546503-33-6

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2672890
CAS No.: 1546503-33-6
M. Wt: 167.168
InChI Key: LLUFKWAAYDJFAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid typically involves cyclization reactions. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with alkynes to form the triazole ring . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as one-pot synthesis, which combines multiple reaction steps into a single process. This approach not only simplifies the synthesis but also enhances yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
  • 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine
  • 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridazine

Uniqueness: 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and application .

Properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h3,5H,1-2,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUFKWAAYDJFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=NN2CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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